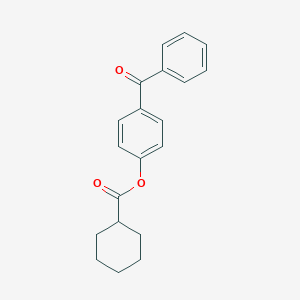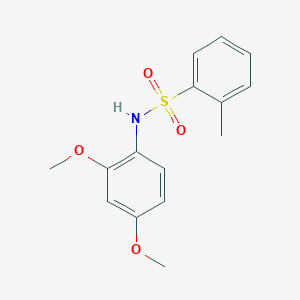
N-(2,4-dimethoxyphenyl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-methylbenzenesulfonamide, also known as DB869, is a sulfonamide derivative that has shown promising results in scientific research. It is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-2-methylbenzenesulfonamide works by binding to the active site of CAIX, which is involved in regulating the pH of cancer cells. By inhibiting CAIX, N-(2,4-dimethoxyphenyl)-2-methylbenzenesulfonamide disrupts the pH balance and metabolic processes of cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-methylbenzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells to other parts of the body). In addition, N-(2,4-dimethoxyphenyl)-2-methylbenzenesulfonamide has been found to have minimal toxicity in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-2-methylbenzenesulfonamide is a valuable tool for studying the role of CAIX in cancer biology and for developing new anticancer therapies. Its high potency and selectivity for CAIX make it a useful tool for investigating the effects of CAIX inhibition on cancer cells. However, N-(2,4-dimethoxyphenyl)-2-methylbenzenesulfonamide's limited solubility in aqueous solutions and potential for off-target effects should be taken into consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for N-(2,4-dimethoxyphenyl)-2-methylbenzenesulfonamide research. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. Another direction is the investigation of N-(2,4-dimethoxyphenyl)-2-methylbenzenesulfonamide as a potential imaging agent for CAIX-positive tumors. Additionally, further studies are needed to elucidate the long-term effects of N-(2,4-dimethoxyphenyl)-2-methylbenzenesulfonamide treatment and its potential for resistance development.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-2-methylbenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 2,4-dimethoxyaniline with 2-methylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain N-(2,4-dimethoxyphenyl)-2-methylbenzenesulfonamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in hypoxic conditions where CAIX is upregulated. N-(2,4-dimethoxyphenyl)-2-methylbenzenesulfonamide has also been investigated as a potential imaging agent for the detection of CAIX-positive tumors.
Propiedades
Fórmula molecular |
C15H17NO4S |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO4S/c1-11-6-4-5-7-15(11)21(17,18)16-13-9-8-12(19-2)10-14(13)20-3/h4-10,16H,1-3H3 |
Clave InChI |
SJLVPTPPKJSKSP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)OC)OC |
SMILES canónico |
CC1=CC=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



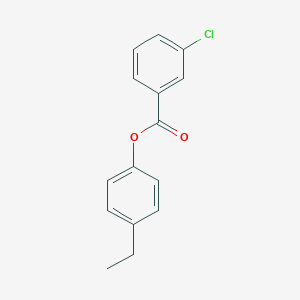

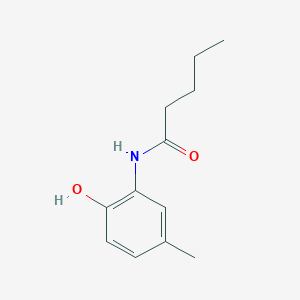
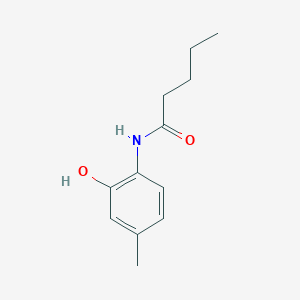

![N-[3-(1-hydroxyethyl)phenyl]pentanamide](/img/structure/B290671.png)
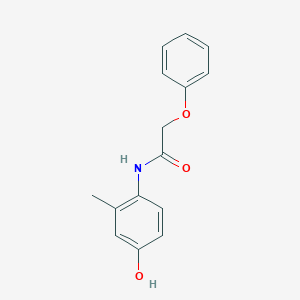





![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)
